3-哌啶基苯甲酸盐酸盐

描述

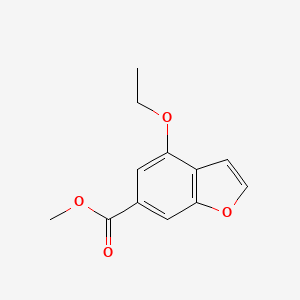

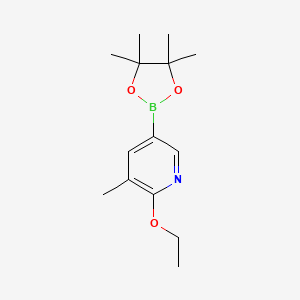

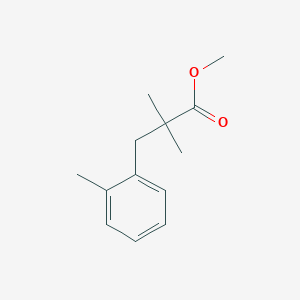

3-Piperidinyl benzoate hydrochloride, also known as PBH, is a chemical compound that is commonly used in scientific research. It has a molecular formula of C12H16ClNO2 . The compound is typically stored at room temperature .

Synthesis Analysis

The synthesis of piperidine derivatives, such as 3-Piperidinyl benzoate hydrochloride, has been a significant area of research in the pharmaceutical industry . A recent study reported a rhodium-catalysed reductive transamination reaction for the rapid preparation of a variety of chiral piperidines from simple pyridinium salts . This method overcomes some notable shortcomings of asymmetric hydrogenation and traditional multistep synthesis, affording various highly valuable chiral piperidines .

Molecular Structure Analysis

The molecular structure of 3-Piperidinyl benzoate hydrochloride is characterized by a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The unique arrangement of hydrogen bonds and dispersion interactions significantly changes crystal packing .

Chemical Reactions Analysis

The chemical reactions involving 3-Piperidinyl benzoate hydrochloride are primarily centered around the piperidine core. Over the past two decades, much progress in asymmetric hydrogenation has been made, primarily using two approaches. One is the reduction of neutral pyridines, while the other uses quaternized (that is, activated) pyridines as substrates .

Physical And Chemical Properties Analysis

3-Piperidinyl benzoate hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 241.71 g/mol. The compound has a melting point of 190-192°C .

科学研究应用

抗菌活性研究表明 3-哌啶基苯甲酸盐酸盐衍生物具有抗菌潜力。具体来说,1,2,5-三甲基哌啶-4-醇,包括衍生物 1,2,5-三甲基-4-(1′,2′-二羟乙基)哌啶-4-醇苯甲酸盐酸盐,对多种微生物表现出广谱抗菌活性,使其成为进一步抗菌研究的候选物 (M. Dyusebaeva、N. S. Elibaeva 和 S. Kalugin,2017)。

抗炎和镇痛活性化合物 3-苯甲酰-1-甲基-4-苯基-4-哌啶醇盐酸盐已因其抗炎和镇痛作用而受到研究。特别是,它已在急性和慢性炎症模型中得到测试,显示出水肿明显减少和对促炎酶的抑制作用,这使其成为开发新抗炎药的宝贵候选物 (H. Suleyman、H. Gul 和 M. Aşoglu,2003)。

胆碱酯酶抑制源自 3-哌啶基苯甲酸盐酸盐的化合物已被探索其胆碱酯酶抑制活性,这对于治疗阿尔茨海默症等神经退行性疾病至关重要。一系列 3-(4-取代-1-哌啶基)-6-卤代-1,2-苯并异恶唑盐酸盐已显示出对乙酰胆碱酯酶的显着抑制活性,突出了它们作为认知障碍治疗剂的潜力 (K. Rangappa 和 Basappa,2005)。

未来方向

Piperidines, including 3-Piperidinyl benzoate hydrochloride, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on discovering and evaluating potential drugs containing the piperidine moiety .

属性

IUPAC Name |

piperidin-3-yl benzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2.ClH/c14-12(10-5-2-1-3-6-10)15-11-7-4-8-13-9-11;/h1-3,5-6,11,13H,4,7-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGIMBSWXDDCBSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OC(=O)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Piperidinyl benzoate hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl 2-(trifluoromethyl)-1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1455193.png)

![7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylic acid](/img/structure/B1455199.png)

![4-Chloro-5-fluoro-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1455200.png)

![9-[(Tert-butoxy)carbonyl]-4-oxo-3,9-diazaspiro[5.5]undecane-1-carboxylic acid](/img/structure/B1455202.png)

![Potassium trifluoro({4-[methoxy(methyl)carbamoyl]phenyl})boranuide](/img/structure/B1455206.png)

![7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-B]pyridin-8-OL](/img/structure/B1455207.png)